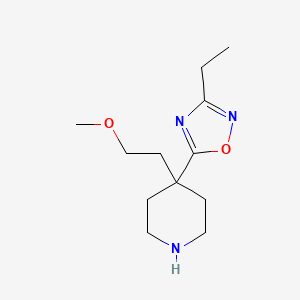
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an oxadiazole moiety and a methoxyethyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the oxadiazole moiety and the methoxyethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-(2-methoxyethyl)piperidine
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-4-(2-ethoxyethyl)piperidine
Uniqueness
The unique combination of the oxadiazole ring and the methoxyethyl group on the piperidine ring may confer distinct biological activities or chemical properties compared to similar compounds. This could make it a valuable target for further research and development.
Properties
Molecular Formula |
C12H21N3O2 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-ethyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O2/c1-3-10-14-11(17-15-10)12(6-9-16-2)4-7-13-8-5-12/h13H,3-9H2,1-2H3 |
InChI Key |
ZBPCXMJVELBQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCNCC2)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















